molecular formula C4H10N2O B3054897 Acetic acid, 2,2-dimethylhydrazide CAS No. 6233-04-1

Acetic acid, 2,2-dimethylhydrazide

Cat. No.: B3054897
CAS No.: 6233-04-1
M. Wt: 102.14 g/mol
InChI Key: SLIKWWJXVUHCPJ-UHFFFAOYSA-N
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Description

Acetic acid, 2,2-dimethylhydrazide, also known as N’,N’-dimethylacetohydrazide, is an organic compound with the molecular formula C₄H₁₀N₂O. It is a derivative of acetic acid where the hydrogen atoms on the nitrogen are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2-dimethylhydrazide typically involves the reaction of acetic acid with dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{CH}_3\text{COOH} + \text{(CH}_3\text{)}_2\text{NNH}_2 \rightarrow \text{CH}_3\text{CONN(CH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, 2,2-dimethylhydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2,2-dimethylhydrazide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid, 2,2-dimethylhydrazide include:

    Acetic acid, hydrazide: A simpler derivative of acetic acid with hydrazine.

    Acetic acid, methylhydrazide: A derivative with one methyl group on the hydrazine.

    Acetic acid, ethylhydrazide: A derivative with an ethyl group on the hydrazine.

Uniqueness

This compound is unique due to the presence of two methyl groups on the hydrazine, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other hydrazine derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

N',N'-dimethylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(7)5-6(2)3/h1-3H3,(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIKWWJXVUHCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064155
Record name Acetic acid, 2,2-dimethylhydrazide
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Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6233-04-1
Record name Acetic acid, 2,2-dimethylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6233-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetic acid, 2,2-dimethylhydrazide
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Record name N,N-Dimethylacetohydrazide
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Record name Acetic acid, 2,2-dimethylhydrazide
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Record name Acetic acid, 2,2-dimethylhydrazide
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Record name N',N'-dimethylacetohydrazide
Source European Chemicals Agency (ECHA)
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Record name ACETIC ACID, 2,2-DIMETHYLHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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